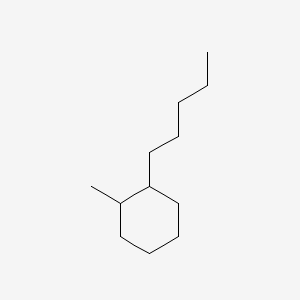
1-Methyl-2-pentylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-pentylcyclohexane is an organic compound with the molecular formula C12H24. It is a derivative of cyclohexane, where a methyl group and a pentyl group are attached to the cyclohexane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-2-pentylcyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexane with 1-bromopentane in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of the corresponding unsaturated precursor. This method is preferred due to its efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-2-pentylcyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst to yield saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, typically using reagents like bromine or chlorine under UV light.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium, platinum).
Substitution: Halogens (bromine, chlorine), UV light.
Major Products Formed:
Oxidation: Alcohols, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-pentylcyclohexane has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its potential effects on biological membranes and cellular processes.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the synthesis of specialty chemicals and as a solvent in various industrial processes
Wirkmechanismus
The mechanism of action of 1-Methyl-2-pentylcyclohexane involves its interaction with molecular targets such as enzymes and receptors. Its lipophilic nature allows it to integrate into biological membranes, potentially affecting membrane fluidity and function. The compound may also interact with specific enzymes, altering their activity and influencing metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Cyclohexane: A parent compound with similar structural properties but lacks the methyl and pentyl groups.
1-Methylcyclohexane: Contains a methyl group but lacks the pentyl group.
2-Pentylcyclohexane: Contains a pentyl group but lacks the methyl group.
Uniqueness: 1-Methyl-2-pentylcyclohexane is unique due to the presence of both methyl and pentyl groups, which confer distinct chemical and physical properties. This dual substitution pattern can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
54411-01-7 |
|---|---|
Molekularformel |
C12H24 |
Molekulargewicht |
168.32 g/mol |
IUPAC-Name |
1-methyl-2-pentylcyclohexane |
InChI |
InChI=1S/C12H24/c1-3-4-5-9-12-10-7-6-8-11(12)2/h11-12H,3-10H2,1-2H3 |
InChI-Schlüssel |
NBAUUOZAFSUJPB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1CCCCC1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1-Carboxybutyl)sulfanyl]benzoic acid](/img/structure/B14640697.png)
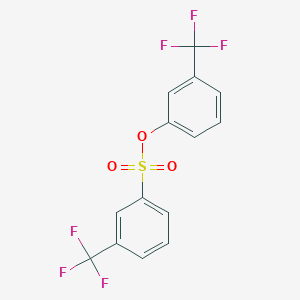
![4-Ethyl-2-methylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B14640706.png)
methanide](/img/structure/B14640717.png)
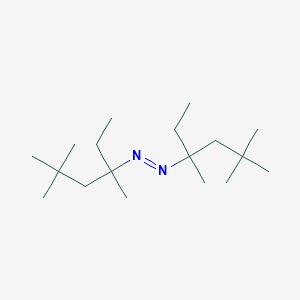

![Methyl {6-[(1,3-thiazol-2-yl)oxy]-1H-benzimidazol-2-yl}carbamate](/img/structure/B14640738.png)

![(1E)-3-[2-(Ethenyloxy)ethyl]-1-(2-methylpropyl)triaz-1-ene](/img/structure/B14640751.png)
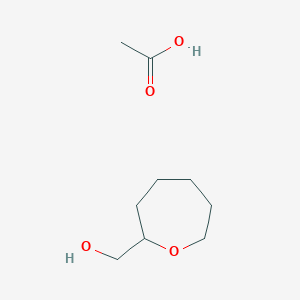
![1-Methoxy-4-{2-nitro-1-[4-(propan-2-yl)phenyl]propyl}benzene](/img/structure/B14640753.png)
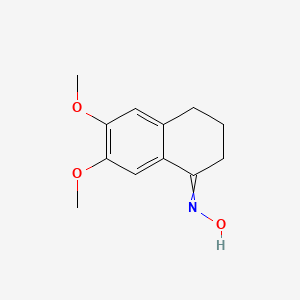
![3-{2-[(Acetyloxy)imino]propyl}-5-chloro-1,3-benzoxazol-2(3H)-one](/img/structure/B14640756.png)
![1,4-Benzenedicarbonitrile, 2-[(4-methoxyphenyl)thio]-](/img/structure/B14640763.png)
